4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major)
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Overview
Description
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a deuterated chemical compound used in a wide range of research applications . It is a labeled analog of 4-Acetamidobenzenesulfonic Acid Pyridine (Major), which is commonly known as sulfanilic acid . The incorporation of deuterium in this compound allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .
Synthesis Analysis
This chemical is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals . It is also used as an intermediate in the manufacture of other chemicals . Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents, such as diazonium salts, to produce a variety of derivatives .Molecular Structure Analysis
Chemically, 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is an organic compound with the molecular formula C8H5D4NO3S . The molecular weight of this compound is 218.29 g/mol .Chemical Reactions Analysis
Sulfanilic acid, the non-deuterated analog of this compound, is known for its versatility in chemical reactions . It can react with various reagents, such as diazonium salts, to produce a variety of derivatives .Physical and Chemical Properties Analysis
4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a white crystalline powder with a melting point of 282-284°C . This compound has a density of 1.58 g/cm3 . It is soluble in water, alcohol, and ether .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrimidine Derivatives : The compound is utilized in synthesizing derivatives like 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate (APABS) and 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) through O-4-acetylamino-benzenesulfonylation reactions. These derivatives are studied for their structural and electronic behaviors using single crystal X-ray diffraction and quantum chemical analysis (Khalid et al., 2021).
Biological Applications
- Antimicrobial Studies : Derivatives of 4-acetamidobenzenesulfonic acid, such as 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles, have been synthesized and evaluated for their antimicrobial properties, showing considerable antibacterial activity (Patel & Agravat, 2009).
Catalysis and Material Science
- Catalysis with Planar-Chiral Derivatives : Planar-chiral derivatives of 4-(dimethylamino)pyridine, related to 4-acetamidobenzenesulfonic acid-d4 pyridine, have been developed for use in various catalytic processes, including the Staudinger synthesis of beta-lactams and the acylation of silyl ketene acetals (Fu, 2004).
Chemical Analysis and Synthesis
- Synthesis of Pyridine Derivatives for Corrosion Inhibition : Synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives from 4-acetamidobenzenesulfonic acid-d4 pyridine has been reported. These compounds have been evaluated as corrosion inhibitors, showing promising results (Yıldırım & Cetin, 2008).
Sensor Technology
- Fluorescence-Responsive Sensing : A study on a luminescent coordination polymer, which involves 4-acetamidobenzenesulfonic acid-d4 pyridine derivatives, demonstrates its potential as a bifunctional fluorescence-responsive sensor for selective detection of chromium ions (Tsai, Liao, & Wu, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Mode of Action
It is known that it can react with various reagents, such as diazonium salts, to produce a variety of derivatives .
Biochemical Pathways
It is primarily used in research applications and the synthesis of various organic compounds .
Pharmacokinetics
It is soluble in water, alcohol, and ether, which may influence its bioavailability .
Result of Action
Its primary use is in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Action Environment
It is known that this compound is a white crystalline powder with a melting point of 282-284°c .
Biochemical Analysis
Biochemical Properties
It is known that this compound is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Molecular Mechanism
It is known that this compound can react with various reagents, such as diazonium salts, to produce a variety of derivatives .
Properties
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid;pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S.C5H5N/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;1-2-4-6-5-3-1/h2-5H,1H3,(H,9,10)(H,11,12,13);1-5H/i2D,3D,4D,5D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCXJXZHAPDJJE-QZFMBAIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H].C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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